1,8-Dimethylbenzo[j]fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H16 |
|---|---|
Molecular Weight |
280.4g/mol |
IUPAC Name |
5,13-dimethylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C22H16/c1-13-6-8-15-10-11-18-20-14(2)7-9-16-4-3-5-17(21(16)20)22(18)19(15)12-13/h3-12H,1-2H3 |
InChI Key |
BLSSSFQJCUFPNH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC5=C4C3=C(C=C5)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC5=C4C3=C(C=C5)C |
Origin of Product |
United States |
Mechanistic Investigations of 1,8 Dimethylbenzo J Fluoranthene Formation in Thermal Systems
Pyrolytic and Oxidative Pathways Leading to Alkylated Benzo[j]fluoranthenes
The formation of alkylated benzo[j]fluoranthenes, including 1,8-dimethylbenzo[j]fluoranthene, can occur through both pyrolytic and oxidative pathways. Pyrolysis involves the thermal decomposition of organic materials in the absence of oxygen, while oxidative processes occur in the presence of an oxidizing agent. hbm4eu.eu
In pyrolytic processes, which occur at temperatures ranging from approximately 350 °C to over 1200 °C, organic substances are destructively distilled into smaller, more reactive fragments. hbm4eu.eu These fragments, including radicals and unsaturated species, can then combine and cyclize to form PAHs. The formation of benzo[j]fluoranthene and its alkylated derivatives in such systems is thought to proceed through the assembly of smaller aromatic and aliphatic precursors.
Oxidative pathways, on the other hand, involve the reaction of organic precursors with oxygen or other oxidizing species. While complete combustion yields carbon dioxide and water, incomplete combustion leads to the formation of a complex mixture of products, including PAHs. hbm4eu.eu The presence of oxygen can influence the reaction pathways, leading to the formation of oxygenated intermediates that can either be further oxidized or participate in PAH growth reactions. For instance, the degradation of fluoranthene (B47539) can be initiated by dioxygenation at various positions on the aromatic ring system. nih.govoup.com
Radical-Mediated Reaction Mechanisms in High-Temperature Polycyclic Aromatic Hydrocarbon Growth
The growth of PAHs at high temperatures is widely accepted to be dominated by radical-mediated reaction mechanisms. nih.govresearchgate.netacs.org These processes involve highly reactive radical species that can readily add to other molecules, leading to the step-wise construction of larger aromatic systems.
Hydrogen Abstraction Acetylene (B1199291) Addition (HACA)-like Pathways
A key mechanism in PAH growth is the Hydrogen Abstraction Acetylene Addition (HACA) mechanism. uhmreactiondynamics.orgencyclopedia.pubescholarship.org This two-step process involves:
Hydrogen Abstraction: A hydrogen atom is removed from an aromatic molecule by another radical, creating an aryl radical. encyclopedia.pub
Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site, initiating a sequence of cyclization and aromatization reactions that lead to the formation of a new aromatic ring. uhmreactiondynamics.orgencyclopedia.pub
While HACA is a fundamental pathway, other similar mechanisms involving different C₂Hx species, such as the Hydrogen Abstraction Vinylacetylene Addition (HAVA) mechanism, also contribute to PAH growth. uhmreactiondynamics.orgencyclopedia.pubresearchgate.net Studies have shown that HACA-like pathways can lead to the formation of complex PAHs, including those with five-membered rings like fluoranthene. escholarship.orgresearchgate.net
Role of Alkyl Radicals and Resonance-Stabilized Cyclic Precursors
Alkyl radicals, such as methyl radicals (CH₃•), play a crucial role in the formation and growth of alkylated PAHs. nih.govacs.org These radicals can add to aromatic systems, leading to methylated products, or they can participate in ring expansion and cyclization reactions. For example, the reaction of a methyl radical with a cyclopentadienyl (B1206354) radical can lead to the formation of benzene (B151609), demonstrating a pathway for converting five-membered rings to six-membered rings. osti.gov
Resonance-stabilized free radicals (RSFRs), such as indenyl and cyclopentadienyl radicals, are particularly important intermediates in PAH formation. nih.govresearchgate.netosti.govrsc.orgresearchgate.net Their enhanced stability allows them to persist in high-temperature environments and participate in reactions leading to larger aromatic structures. nih.govresearchgate.net The combination of radicals like benzyl (B1604629) and indenyl has been proposed as a pathway for the formation of four-ring aromatics, including fluoranthene. rsc.org
Influence of Reaction Conditions and Precursor Chemical Structure on Formation Selectivity
The formation selectivity of specific PAH isomers, such as this compound, is highly dependent on the reaction conditions and the chemical structure of the precursors.
Reaction Conditions:
Temperature: Temperature is a critical parameter influencing reaction rates and the stability of intermediates. High temperatures generally favor the formation of larger, more stable PAHs. hbm4eu.eu However, specific temperature ranges can favor certain reaction pathways over others. For example, HAVA pathways may be more prominent at moderate temperatures (around 1300 K) compared to HACA. researchgate.net
Pressure: Pressure can affect the rates of bimolecular reactions and the stabilization of reaction intermediates.
Reactant Concentrations: The relative concentrations of different precursors, such as acetylene, methyl radicals, and larger aromatic species, will directly influence the product distribution.
Precursor Chemical Structure: The structure of the initial fuel or organic material significantly impacts the types of PAHs formed. The presence of specific functional groups or structural motifs in the precursor molecules can direct the reaction pathways towards the formation of particular PAH isomers. For instance, the pyrolysis of different sesquiterpenes results in distinct product distributions, indicating the influence of the initial molecular structure. researchgate.net
Computational and Experimental Approaches to Reaction Mechanism Elucidation
A combination of computational and experimental techniques is essential for unraveling the complex reaction mechanisms of PAH formation. nih.govbohrium.comacs.orgconsensus.app
Experimental Approaches:
Molecular Beam Mass Spectrometry (MBMS): This technique allows for the in-situ sampling and analysis of species from high-temperature environments like flames and reactors, providing valuable data on the concentrations of reactants, intermediates, and products. acs.orgconsensus.app
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to identify and quantify the various PAHs and other organic compounds present in the products of thermal processes. researchgate.net
Photoelectron Photoion Coincidence Spectroscopy (PEPICO): This advanced technique provides isomer-selective detection of reaction products, which is crucial for distinguishing between different PAH structures. nih.gov
Crossed Molecular Beams: This method allows for the study of single-collision events between specific reactants under well-defined conditions, providing detailed information on reaction dynamics and mechanisms. uhmreactiondynamics.org
Computational Approaches:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the potential energy surfaces of reactions, identifying the structures and energies of reactants, transition states, and products. rsc.orgbohrium.comnih.gov This information is crucial for understanding reaction pathways and predicting reaction rates.
Reaction Kinetics Modeling: Kinetic models that incorporate the elementary reactions and their rate constants are developed to simulate the formation of PAHs under various conditions. researchgate.netacs.orgconsensus.app The agreement between model predictions and experimental results helps to validate and refine the proposed reaction mechanisms. acs.org
The following interactive table summarizes some of the key experimental and computational methods used to study PAH formation.
| Method | Type | Information Obtained |
| Molecular Beam Mass Spectrometry (MBMS) | Experimental | Species concentrations in reactive environments |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Experimental | Identification and quantification of products |
| Photoelectron Photoion Coincidence Spectroscopy (PEPICO) | Experimental | Isomer-selective product detection |
| Crossed Molecular Beams | Experimental | Reaction dynamics and mechanisms of single reactions |
| Quantum Chemistry (e.g., DFT) | Computational | Potential energy surfaces, structures, and energies |
| Reaction Kinetics Modeling | Computational | Simulation of species profiles and mechanism validation |
Theoretical and Computational Chemistry Studies of 1,8 Dimethylbenzo J Fluoranthene
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules like 1,8-dimethylbenzo[j]fluoranthene. These computational approaches provide insights into the electronic structure and energy characteristics that govern the molecule's behavior and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netresearchgate.net DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are utilized to optimize the molecular geometry and determine the electronic energies of these compounds. researchgate.netnih.govacs.org For substituted PAHs, including methylated variants, these calculations provide crucial data on their thermodynamic stability. nih.govnih.gov
Table 1: Calculated Thermochemical Data for Parent PAHs
| Compound | Formula | Enthalpy of Formation (ΔHf°) (kJ/mol) | Reference |
| Benzo[j]fluoranthene | C20H12 | 389.7 | nih.gov |
| Benzo[k]fluoranthene (B33198) | C20H12 | 376.6 | nih.gov |
This table presents theoretically calculated enthalpy of formation values for parent PAHs, providing a baseline for understanding the energetic effects of methylation.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept for predicting the reactivity of molecules. numberanalytics.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key descriptors of chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
For PAHs, the HOMO-LUMO gap is a crucial parameter in predicting their behavior in chemical reactions. researchgate.netwitpress.com Computational studies on various PAHs and their derivatives have demonstrated that substituents can significantly alter the HOMO and LUMO energy levels. witpress.comnih.gov For instance, alkyl substituents can influence the HOMO-LUMO gap, although the effect can be less pronounced than that of other functional groups. witpress.com
In the context of this compound, the methyl groups are expected to act as weak electron-donating groups, which would likely raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap compared to the parent benzo[j]fluoranthene. This would suggest an increased reactivity for the dimethylated species. The specific changes in the HOMO and LUMO energies and the resulting gap can be precisely determined through DFT calculations. nih.govnih.gov This analysis is critical for predicting how this compound will interact with other chemical species, including its potential for undergoing reactions such as oxidation or electrophilic substitution. nih.govacs.org
Table 2: Key Reactivity Descriptors from FMO Theory
| Descriptor | Definition | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity. |
This table outlines the fundamental concepts of Frontier Molecular Orbital theory and their importance in predicting the chemical behavior of molecules like this compound.
Computational Modeling of Reaction Mechanisms Related to Synthesis and Formation
Computational modeling provides invaluable insights into the complex reaction mechanisms involved in the synthesis and formation of polycyclic aromatic hydrocarbons (PAHs) like this compound. These theoretical approaches allow for the detailed examination of reaction pathways that are often difficult to study experimentally.
Transition State Characterization and Reaction Pathway Elucidation
The formation of PAHs, particularly in high-temperature environments like combustion processes, involves a series of complex reactions. tandfonline.com Computational chemistry, especially DFT, is instrumental in elucidating the mechanisms of these reactions by characterizing transition states and mapping out the potential energy surfaces of reaction pathways. nih.govacs.orgmpg.de
While specific studies on the synthesis of this compound are not detailed in the search results, general principles of PAH formation can be applied. The formation of the benzo[j]fluoranthene skeleton can occur through various cyclization reactions. researchgate.netrsc.orgacs.org For instance, the cyclization of precursor molecules can be mediated by acids or proceed through radical mechanisms. researchgate.netrsc.org Computational studies can model these processes, identifying the key intermediates and the transition states that connect them. This allows for a step-by-step understanding of how the intricate fused-ring structure of benzo[j]fluoranthene is assembled. The presence of methyl groups would likely influence the regioselectivity and kinetics of these cyclization reactions.
Recent research has highlighted the use of palladium-catalyzed cascade reactions for the synthesis of benzo[j]fluoranthene derivatives, involving Suzuki-Miyaura cross-coupling followed by intramolecular C-H arylation. beilstein-journals.org Computational modeling can be employed to understand the catalytic cycle, including the structures and energies of the transition states for each step, providing a rationale for the observed product distribution.
Thermochemical and Kinetic Studies of Polycyclic Aromatic Hydrocarbon Reactions
Thermochemical and kinetic studies are essential for understanding the stability and formation rates of PAHs. nih.govacs.org Computational methods can provide accurate estimations of thermochemical properties such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp) for a wide range of PAHs. nih.govnih.gov These data are crucial for evaluating the relative stability of different isomers and for modeling combustion and pyrolysis processes where PAHs are formed. tandfonline.commdpi.com
Methods like bond-centered group additivity, which are often benchmarked against DFT calculations, allow for the prediction of thermochemical properties for a large number of PAHs with reasonable accuracy. nih.gov Such models have been used to assess the quality of experimental data and to predict the properties of uncharacterized PAHs. nih.gov For instance, there are indications from these models that the literature value for the enthalpy of formation of benzo[k]fluoranthene may be inaccurate. nih.gov
Kinetic analysis of PAH formation and degradation reactions is also a key area of computational study. acs.orgresearchgate.net For example, the kinetics of hydrogen abstraction reactions from PAHs by H atoms have been studied using Reaction Class Transition State Theory combined with DFT calculations. acs.org These studies provide rate constants that are essential inputs for detailed kinetic models of combustion and atmospheric chemistry. The photodegradation of PAHs in aqueous solutions has also been investigated through kinetic modeling, which helps to determine the relative importance of different reaction pathways involving excited states. researchgate.net
Structure-Reactivity Relationship Modeling for Alkylated Benzo[j]fluoranthenes
Understanding the relationship between the molecular structure of alkylated benzo[j]fluoranthenes and their chemical reactivity is crucial for predicting their environmental fate and biological activity. acs.orgnih.gov Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful framework for establishing these relationships. nih.govresearchgate.net
QSAR models correlate variations in the biological activity or chemical reactivity of a series of compounds with changes in their molecular descriptors. nih.gov These descriptors can be derived from computational chemistry and can be topological, spatial, electronic, or thermodynamic in nature. nih.gov For methylated PAHs, QSAR studies have been employed to predict properties such as carcinogenic activity and biotransformation kinetics. acs.orgnih.govresearchgate.net
For instance, studies have shown that quantum chemical descriptors are relevant for identifying the carcinogenic activity of methylated PAHs. acs.org Similarly, QSAR models have been developed for the kinetic parameters of PAH biotransformation, revealing that spatial descriptors are particularly important. nih.gov These models not only serve as predictive tools but also offer mechanistic insights into the underlying processes. nih.gov
In the case of this compound, a QSAR approach would involve calculating a range of molecular descriptors and correlating them with a specific reactivity parameter, such as the rate of a particular reaction or a measure of biological activity. The development of robust QSAR models for alkylated benzo[j]fluoranthenes would require a dataset of compounds with varying alkyl substitution patterns and corresponding experimental reactivity data. beilstein-journals.orgresearchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Studies of PAHs
| Descriptor Type | Examples | Relevance to Reactivity |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the electronic distribution and susceptibility to electrophilic/nucleophilic attack. |
| Topological | Connectivity indices, Molecular weight | Encodes information about the size and branching of the molecule. |
| Spatial/Steric | Molecular surface area, Volume | Relates to the size and shape of the molecule, influencing interactions with other molecules. |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | Provides information on the stability of the molecule and its reaction intermediates. |
This table summarizes the types of molecular descriptors commonly used in QSAR modeling to predict the reactivity and biological activity of PAHs and their derivatives.
Prediction of Chemical Reactivity and Sites of Functionalization
Theoretical and computational chemistry offers powerful tools for predicting the chemical reactivity of complex molecules like this compound. These methods allow for the elucidation of reaction mechanisms and the identification of the most probable sites for functionalization, which is crucial for understanding their metabolic activation and potential toxicity.
Various computational approaches are employed to predict the reactivity of polycyclic aromatic hydrocarbons (PAHs). nih.gov One common method involves the analysis of the electronic structure to determine sites susceptible to electrophilic attack. For instance, calculations of properties like partial atomic charges, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) densities, and average local ionization energy (ALIE) can provide significant insights. nih.govacs.orgresearchgate.net
In the context of PAHs, it has been observed that thermodynamic stability of intermediates, such as OH-PAH adducts, can be a reliable predictor of the most reactive site. nih.gov This is because the formation of a more stable intermediate corresponds to a lower activation energy for the reaction, thus indicating the preferred site of attack. For many PAHs, the sites predicted by the thermodynamic stability of OH-PAH adducts align well with experimentally observed products of atmospheric transformation. nih.gov
Another effective approach is the use of ALIE, which measures the energy required to remove an electron from a specific location on the molecule. nih.gov Lower ALIE values at particular atomic or bond sites suggest a higher susceptibility to electrophilic attack. This method has shown great potential in accurately predicting the formation of previously unstudied PAH transformation products. nih.gov
While detailed computational studies specifically on this compound are not extensively documented in the provided search results, the principles derived from studies on related PAHs can be applied. For the parent compound, benzo[j]fluoranthene, metabolism is known to produce phenols, dihydrodiols, and diones. wikipedia.org The positions of these functional groups (e.g., 3, 4, 5, 6, 9, and 10) are the reactive sites of the molecule. The presence of methyl groups at the 1 and 8 positions in this compound would be expected to influence the electron distribution and steric accessibility of the aromatic system, thereby modifying the reactivity landscape compared to the unsubstituted parent compound.
Machine learning models are also emerging as powerful tools for predicting chemical reactivity. rsc.orgnih.govnih.gov These models are trained on large datasets of known reactions and can predict the major products of a reaction with high accuracy. rsc.orgnih.govresearchgate.net Such approaches could be applied to predict the outcomes of various functionalization reactions of this compound.
Table 1: Predicted Reactive Sites in Benzo[j]fluoranthene
| Predicted Reactive Site | Type of Functionalization | Supporting Evidence |
|---|---|---|
| 3, 4, 6, 10 | Hydroxylation (Phenol formation) | Metabolic studies of Benzo[j]fluoranthene wikipedia.org |
| 4, 5 | Dihydrodiol formation | Metabolic studies of Benzo[j]fluoranthene wikipedia.org |
| 9, 10 | Dihydrodiol formation | Metabolic studies of Benzo[j]fluoranthene wikipedia.org |
Future Research Directions and Interdisciplinary Perspectives on Dimethylbenzo J Fluoranthenes
Development of Novel and Sustainable Synthetic Routes with Enhanced Regioselectivity
The synthesis of specific PAH isomers like 1,8-Dimethylbenzo[j]fluoranthene with high precision remains a significant challenge for organic chemists. Traditional synthetic methods often result in a mixture of isomers, which are difficult and costly to separate. Consequently, a primary focus of future research is the development of novel synthetic strategies that are not only efficient and high-yielding but also sustainable and regioselective.
Recent advancements in metal-catalyzed reactions have shown promise for the regioselective synthesis of PAHs. thieme-connect.deresearchgate.net For instance, palladium-catalyzed cross-coupling reactions and C-H activation strategies are being explored to construct complex aromatic systems with a high degree of control. thieme-connect.deresearchgate.netnih.gov The Catellani reaction, a palladium-catalyzed process mediated by norbornene, has demonstrated potential for the one-pot synthesis of PAHs with high regioselectivity. thieme-connect.de These methods minimize the production of unwanted byproducts and reduce the need for protecting groups and harsh reaction conditions, aligning with the principles of green chemistry.
Future research will likely focus on:
Catalyst Development : Designing new catalysts, potentially based on earth-abundant metals, to improve the efficiency and selectivity of PAH synthesis.
Flow Chemistry : Implementing continuous flow systems for the synthesis of this compound to enhance safety, scalability, and process control.
Photocatalysis : Utilizing light-driven reactions to enable novel bond formations and cyclization strategies under mild conditions.
The successful development of these synthetic routes will not only provide access to pure samples of this compound for toxicological and materials science studies but also contribute to the broader field of organic synthesis.
Advanced Mechanistic Studies of Formation and Environmental Transformation at the Molecular Level
Understanding the formation and environmental transformation of this compound at a molecular level is crucial for assessing its environmental impact and developing remediation strategies. This PAH is formed during the incomplete combustion of organic materials, and its subsequent fate in the environment is governed by complex processes such as photodegradation, biodegradation, and atmospheric reactions.
Advanced mechanistic studies are needed to elucidate the precise pathways of these transformations. For instance, the role of microbial enzymes in the degradation of methylated PAHs is an area of active research. scispace.comresearchgate.net Studies have shown that certain bacteria can utilize PAHs as a carbon source, breaking them down into less complex and often less toxic compounds. scispace.comstudylib.net Understanding the specific enzymes and metabolic pathways involved in the degradation of this compound will be key to developing effective bioremediation technologies. scispace.com
In the atmosphere, PAHs can react with oxidants like hydroxyl radicals, nitrogen oxides, and ozone, leading to the formation of transformation products that may be more toxic than the parent compound. acs.org Computational chemistry can be a powerful tool to predict the reactive sites on the this compound molecule and the likely transformation products formed. nih.gov
Key areas for future research include:
Isotope Labeling Studies : Using isotopically labeled this compound to trace its transformation pathways in various environmental matrices.
Single-Molecule Spectroscopy : Observing the interactions of this compound with enzymes and other molecules at the single-molecule level to gain unprecedented mechanistic insights.
Advanced Mass Spectrometry : Employing high-resolution mass spectrometry to identify and quantify the transient intermediates and final products of its environmental transformations.
Innovation in Analytical Techniques for Ultra-Trace Detection and Speciation in Complex Matrices
The detection and quantification of this compound in complex environmental samples, such as soil, water, and air, present significant analytical challenges due to its low concentrations and the presence of interfering compounds. researchgate.net Future research is focused on developing more sensitive, selective, and rapid analytical methods for its ultra-trace detection.
Innovations in sample preparation and analytical instrumentation are key to achieving these goals. Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can preconcentrate this compound from a sample matrix, thereby increasing the sensitivity of the subsequent analysis. nih.govethz.ch Coupling SPME with advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with fluorescence detection (LC-FLD) can provide the necessary selectivity and sensitivity for ultra-trace analysis. nih.gov
Furthermore, the speciation of this compound, which refers to its distribution among different phases (e.g., dissolved, particulate-bound, or colloid-associated) in a sample, is crucial for understanding its bioavailability and toxicity. reading.ac.ukdtu.dk Techniques like passive sampling can be used to measure the freely dissolved concentration of this compound, which is often considered the most bioavailable fraction. reading.ac.uk
Future directions in this area include:
Nanosensors : Developing novel nanosensors for the in-situ and real-time monitoring of this compound in the environment.
Ambient Ionization Mass Spectrometry : Utilizing techniques like dielectric barrier discharge ionization for the rapid and direct analysis of this compound with minimal sample preparation. nih.govethz.ch
Hyphenated Chromatographic Techniques : Combining different chromatographic separation methods (e.g., two-dimensional GC) to improve the resolution of this compound from other isomers and interfering compounds in complex samples.
Table 1: Comparison of Modern Analytical Techniques for PAH Detection
| Technique | Principle | Advantages | Future Research Focus |
| SPME-GC-MS | Solid-phase microextraction for preconcentration followed by gas chromatography-mass spectrometry. | High sensitivity, selectivity, solvent-free. | Development of new fiber coatings for enhanced selectivity. |
| LC-FLD | Liquid chromatography for separation with highly sensitive fluorescence detection. | Excellent sensitivity for fluorescent PAHs. | Miniaturization and development of portable systems. |
| Nanosensors | Utilization of nanomaterials for signal transduction upon binding of the analyte. | Potential for real-time, in-situ monitoring. | Improving selectivity and long-term stability. |
| Ambient Ionization MS | Direct ionization of the sample in the open environment. | Rapid analysis with minimal sample preparation. nih.govethz.ch | Enhancing ionization efficiency for nonpolar compounds. nih.gov |
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding and Predictive Modeling
A comprehensive understanding of the properties and behavior of this compound can be achieved through the powerful synergy of experimental studies and theoretical modeling. researchgate.netmdpi.comdntb.gov.ua Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. acs.orgnih.govresearchgate.net
These theoretical calculations can complement and guide experimental work in several ways. For example, computational models can predict the most likely sites of reaction on the this compound molecule, which can then be verified experimentally. nih.govresearchgate.net This integrated approach can accelerate the discovery of new transformation products and help to elucidate complex reaction mechanisms. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the toxicity and environmental fate of this compound and its derivatives. These models use the calculated molecular descriptors of a compound to predict its biological activity, providing a rapid and cost-effective way to screen for potential hazards.
Future research will focus on:
Multiscale Modeling : Developing models that can bridge the gap between the molecular level and macroscopic environmental processes.
Machine Learning : Applying machine learning algorithms to large datasets of experimental and computational data to identify complex patterns and develop more accurate predictive models.
Database Development : Creating comprehensive databases of the experimental and theoretical properties of this compound and other PAHs to facilitate data sharing and model development.
The integration of these diverse research efforts will undoubtedly lead to a more profound understanding of this compound and its impact on the environment and human health.
Q & A
Q. What are the common synthetic routes for constructing the benzo[j]fluoranthene core in natural products like 1,8-dimethylbenzo[j]fluoranthene?
The benzo[j]fluoranthene skeleton is typically synthesized via Prins cyclization or Suzuki–Miyaura cross-coupling . For example, in the total synthesis of viridistratin A (a related compound), a key step involves coupling acenaphthylene triflate with a pinacol boronate, followed by Prins cyclization using BuBOTf as a Lewis acid catalyst to achieve high yields (87%) of the fluoranthene derivative . Deprotection of methyl ethers with BBr completes the synthesis. Starting from 1,8-dimethoxynaphthalene, this method achieves a 22% overall yield over ten steps.
Q. How can researchers confirm the structural identity of this compound derivatives during synthesis?
Structural validation relies on GC-MS , NMR , and UV spectroscopy . For instance, GC-MS is critical in identifying degradation intermediates like 1,8-naphthalic anhydride, a metabolite formed during fluoranthene biodegradation . NMR (particularly and ) provides detailed aromatic ring substitution patterns, while UV spectroscopy distinguishes positional isomers (e.g., benzo[j] vs. benzo[k]fluoranthene) based on absorption maxima .
Q. What analytical techniques are suitable for quantifying this compound in environmental samples?
HPLC paired with fluorescence detection or LC-MS is preferred due to high sensitivity for polycyclic aromatic hydrocarbons (PAHs). For complex mixtures, HPLC can resolve methyl-substituted isomers (e.g., 1- vs. 2-methylfluoranthene) and differentiate benzo[j]fluoranthene from co-eluting PAHs like benzo[b]fluoranthene .
Advanced Research Questions
Q. What experimental challenges arise in synthesizing substituted 1,8-dihalonaphthalene precursors for fluoranthene derivatives?
A major limitation is the scarcity of methods to prepare substituted 1,8-dihalonaphthalenes , which are critical precursors for cross-coupling reactions. Current routes rely on unsubstituted naphthalene derivatives, limiting access to structurally diverse analogues. Developing regioselective halogenation or oxidation protocols for naphthalene derivatives is an active research need .
Q. How do researchers resolve contradictions in fluoranthene biodegradation pathways across microbial strains?
Discrepancies in metabolic pathways (e.g., dioxygenase-mediated vs. monooxygenase-mediated oxidation) are addressed through isotopic labeling and metabolite profiling . For example, Pseudomonas aeruginosa DN1 produces 9-hydroxyfluorene via dioxygenase attack at positions 1 and 2, while other strains generate 1-acenaphthenone via single-ring dihydroxylation . Comparative genomic analysis of catabolic genes further clarifies enzymatic specificity .
Q. What computational methods aid in predicting the electronic properties of this compound?
Density functional theory (DFT) at the B3LYP/4-31G level accurately predicts UV-Vis absorption bands and ionization potentials for fluoranthene derivatives. This approach resolves ambiguities in experimental data, such as fluorescence quenching in methyl-substituted isomers, by correlating electronic transitions with substituent effects .
Q. How can researchers design SAR studies for fluoranthene-based natural products given limited synthetic analogues?
Focus on dearomatization strategies to modify the benzo[j]fluoranthene core. For example, fungal-derived natural products like hypoxylonol F and daldinone B feature oxidized rings that alter bioactivity. Synthetic dearomatization via epoxidation or hydroxylation, followed by cytotoxicity assays, can identify key pharmacophores .
Research Gaps and Opportunities
- Synthetic Chemistry: Develop methods for substituted 1,8-dihalonaphthalenes to expand fluoranthene libraries .
- Environmental Analysis: Improve HPLC/MS protocols to distinguish benzo[j]fluoranthene from co-eluting isomers in complex matrices .
- Bioactivity Studies: Prioritize total syntheses of understudied natural products (e.g., truncatone C, XR774) for SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
